molecular formula C21H20FN3O2S2 B2630684 N-(4-fluorophenyl)-2-((4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)thio)acetamide CAS No. 942001-03-8

N-(4-fluorophenyl)-2-((4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2630684
CAS No.: 942001-03-8
M. Wt: 429.53
InChI Key: PXVDDGVEGSHJCV-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-((4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Phenethylamino Group: This step involves the nucleophilic substitution of the thiazole intermediate with phenethylamine.

    Acylation: The final step involves the acylation of the thiazole derivative with 4-fluorophenylacetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-((4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-((4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-((4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)thio)acetamide
  • N-(4-bromophenyl)-2-((4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)thio)acetamide

Uniqueness

N-(4-fluorophenyl)-2-((4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)thio)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S2/c22-16-6-8-17(9-7-16)24-20(27)14-29-21-25-18(13-28-21)12-19(26)23-11-10-15-4-2-1-3-5-15/h1-9,13H,10-12,14H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVDDGVEGSHJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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